molecular formula C27H27N5O4S2 B11618785 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618785
M. Wt: 549.7 g/mol
InChI Key: LLZPZJZYHGPZNU-XKZIYDEJSA-N
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Description

The compound (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[2-(4-ETHYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazolidinone structure. Key steps include:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.

    Introduction of the Pyrido[1,2-a]pyrimidin-4-one Moiety: This step involves the condensation of the thiazolidinone core with a suitable pyrido[1,2-a]pyrimidin-4-one derivative.

    Attachment of the Benzodioxole Group: The benzodioxole group is introduced via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the ethylpiperazine moiety to the intermediate product, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzodioxole and pyrido[1,2-a]pyrimidin-4-one moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole group may facilitate binding to aromatic residues in proteins, while the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties can interact with active sites or allosteric sites. This can lead to inhibition or activation of the target, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[2-(4-METHYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[2-(4-ETHYLPIPERAZIN-1-YL)-7-ETHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the ethylpiperazine moiety, in particular, distinguishes it from similar compounds and may confer unique pharmacological properties.

Properties

Molecular Formula

C27H27N5O4S2

Molecular Weight

549.7 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N5O4S2/c1-3-29-8-10-30(11-9-29)24-19(25(33)31-14-17(2)4-7-23(31)28-24)13-22-26(34)32(27(37)38-22)15-18-5-6-20-21(12-18)36-16-35-20/h4-7,12-14H,3,8-11,15-16H2,1-2H3/b22-13-

InChI Key

LLZPZJZYHGPZNU-XKZIYDEJSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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